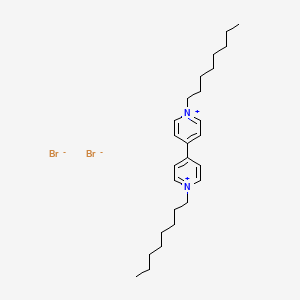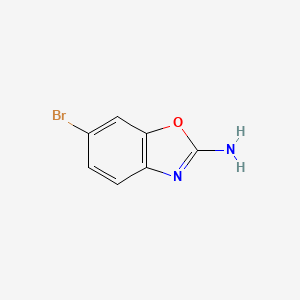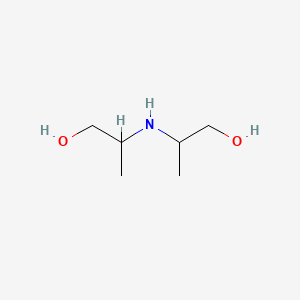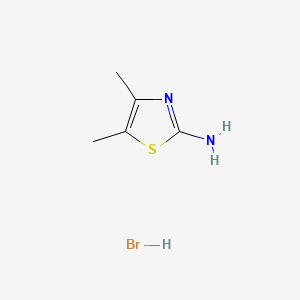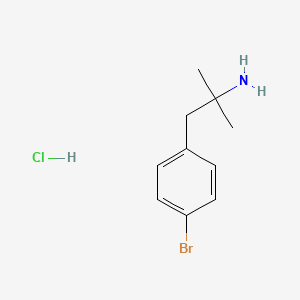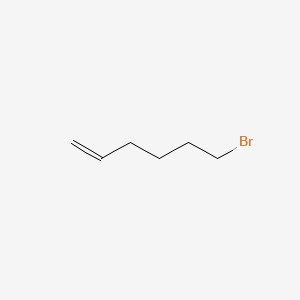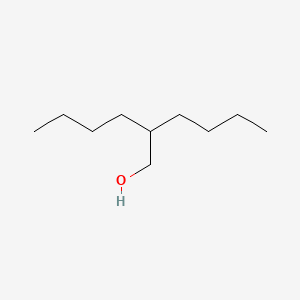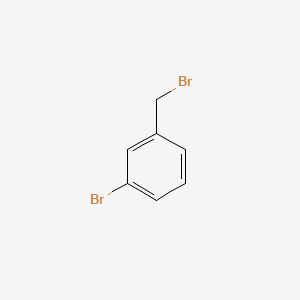
3-Bromobenzyl bromide
概要
説明
3-Bromobenzyl bromide is a chemical compound with the molecular formula C7H6Br2 . It is also known by other names such as 1-Bromo-3-(bromomethyl)benzene, 1-Brom-3-(brommethyl)benzol, and α,3-Dibromotoluene .
Synthesis Analysis
3-Bromobenzyl bromide can be synthesized from p-bromotoluene, which directly reacts with bromine under photocatalysis . The reaction mixture obtained is then subjected to reduced pressure rectification and ethanol recrystallization to obtain the product . Another synthesis method involves the reduction of 3-Bromobenzyl bromide with diethylzinc in the presence of Pd (PPh 3) 4 to yield the corresponding hydrocarbon .Molecular Structure Analysis
The molecular structure of 3-Bromobenzyl bromide consists of a benzene ring with a bromomethyl group (-CH2Br) attached to one carbon and a bromine atom attached to another carbon .Chemical Reactions Analysis
3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd (PPh 3) 4 to yield the corresponding hydrocarbon . It has also been used in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are phosphodiesterase 4 (PDE4) inhibitors .Physical And Chemical Properties Analysis
3-Bromobenzyl bromide is a solid at room temperature with a melting point of 39-41 °C . It has a density of 1.9±0.1 g/cm3 and a boiling point of 258.2±15.0 °C at 760 mmHg . The compound has a molar refractivity of 46.6±0.3 cm3 and a molar volume of 135.1±3.0 cm3 .科学的研究の応用
Synthesis of Hydrocarbons
3-Bromobenzyl bromide undergoes reduction with diethylzinc in the presence of Pd(PPh 3) 4 to yield corresponding hydrocarbon . This process is significant in the field of organic chemistry where hydrocarbons serve as the basic building blocks for more complex molecules.
Synthesis of 1,7-di(3-bromobenzyl)cyclen
3-Bromobenzyl bromide has been used in the synthesis of 1,7-di(3-bromobenzyl)cyclen . Cyclen derivatives are known for their applications in medicinal chemistry, particularly in the development of drugs and diagnostic agents.
Synthesis of Substituted 8-arylquinoline
3-Bromobenzyl bromide is also used in the synthesis of substituted 8-arylquinoline . Quinoline derivatives have a wide range of applications in medicinal chemistry due to their diverse biological activities, including antimalarial, antibacterial, and anticancer properties.
Phosphodiesterase 4 (PDE4) Inhibitors
Another significant application of 3-Bromobenzyl bromide is in the synthesis of phosphodiesterase 4 (PDE4) inhibitors . PDE4 inhibitors have therapeutic potential in a variety of conditions, including chronic obstructive pulmonary disease (COPD), asthma, and inflammatory diseases.
Safety and Hazards
3-Bromobenzyl bromide is classified as a skin corrosive and can cause serious eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective clothing, and using only outdoors or in a well-ventilated area .
Relevant Papers One relevant paper discusses the use of 3-Bromobenzyl bromide in the synthesis of 1,7-di (3-bromobenzyl)cyclen and substituted 8-arylquinoline, which are PDE4 inhibitors . Further analysis of this paper and others would provide more detailed information on the applications and properties of 3-Bromobenzyl bromide.
作用機序
Target of Action
3-Bromobenzyl bromide is a chemical compound that primarily targets the benzylic position of organic compounds . The benzylic position is the carbon atom adjacent to the aromatic ring, which is a key site for various chemical reactions .
Mode of Action
The compound interacts with its targets through a process known as free radical bromination . In this process, 3-Bromobenzyl bromide loses a bromine atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom from the target molecule, forming succinimide . The resulting molecule then reacts with 3-Bromobenzyl bromide, leading to the bromination of the benzylic position .
Biochemical Pathways
The primary biochemical pathway affected by 3-Bromobenzyl bromide is the free radical bromination of alkyl benzenes . This reaction is crucial for the synthesis of various organic compounds, as it allows for the selective bromination of the benzylic position .
Pharmacokinetics
Given its molecular weight of 24993 Da , it is likely that the compound has good bioavailability
Result of Action
The primary result of 3-Bromobenzyl bromide’s action is the bromination of the benzylic position of alkyl benzenes . This reaction is a key step in the synthesis of various organic compounds, including 1,7-di(3-bromobenzyl)cyclen and substituted 8-arylquinoline .
Action Environment
The action of 3-Bromobenzyl bromide can be influenced by various environmental factors. For instance, the compound forms explosive mixtures with air upon intense heating . Therefore, it is crucial to handle and store the compound properly to ensure its stability and efficacy .
特性
IUPAC Name |
1-bromo-3-(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCJPJQUVRIILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061175 | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromobenzyl bromide | |
CAS RN |
823-78-9 | |
| Record name | 3-Bromobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-bromo-3-(bromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-3-dibromotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.381 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

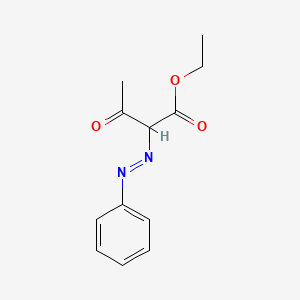
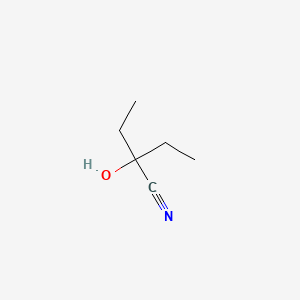
![2-[(Phenylsulfonyl)amino]benzoic acid](/img/structure/B1265567.png)
